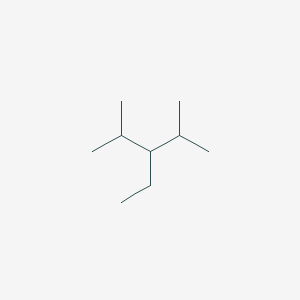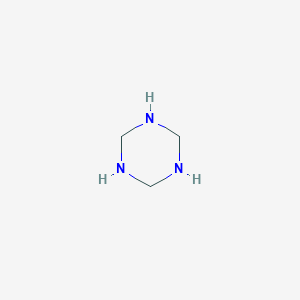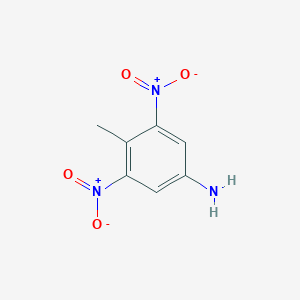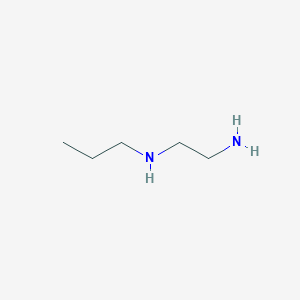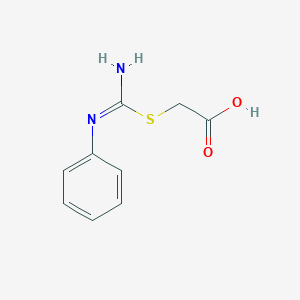
Thexyltrichlorosilane
描述
科学研究应用
Thexyltrichlorosilane has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: Thexyltrichlorosilane can be synthesized through the reaction of thexyl alcohol (2,3-dimethyl-2-butanol) with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of thexyl alcohol using silicon tetrachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Thexyltrichlorosilane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound reacts with water to form the corresponding silanol and hydrochloric acid.
Condensation: The silanol formed from hydrolysis can further condense to form siloxane bonds, which are useful in the production of silicone polymers.
Major Products Formed:
Hydrolysis: Thexylsilanol and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Thexyl-substituted silanes
作用机制
Thexyltrichlorosilane exerts its effects primarily through the formation of siloxane bonds. The compound reacts with hydroxyl groups on surfaces, leading to the formation of a hydrophobic layer. This property is particularly useful in applications requiring water-repellent surfaces .
Molecular Targets and Pathways: The primary molecular target of this compound is the hydroxyl group. The reaction pathway involves the nucleophilic attack of the hydroxyl group on the silicon atom, resulting in the formation of a siloxane bond and the release of hydrochloric acid .
相似化合物的比较
Hexyltrichlorosilane: Similar in structure but with a linear alkyl chain instead of a branched one.
Octyltrichlorosilane: Contains a longer alkyl chain, leading to different physical properties and reactivity.
Phenyltrichlorosilane: Contains a phenyl group instead of an alkyl group, resulting in different chemical behavior.
Uniqueness: Thexyltrichlorosilane is unique due to its branched alkyl group, which imparts distinct steric and electronic properties. This branching can influence the reactivity and stability of the compound, making it suitable for specific applications where linear alkyltrichlorosilanes may not be effective .
属性
IUPAC Name |
trichloro(2,3-dimethylbutan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLOLAFIFULFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570094 | |
| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-53-6 | |
| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thexyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





